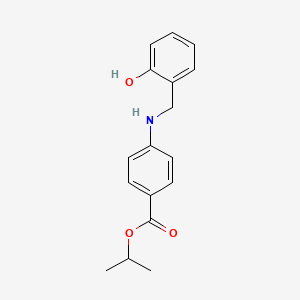

1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate is a chemical compound with the molecular formula C17H19NO3. It is an intermediate in the synthesis of Pyribambenz-Isopropyl, which is used in methods for controlling herbicide-resistant or tolerant weeds . This compound is also known by its systematic name, propan-2-yl 4-((2-hydroxyphenyl)methylamino)benzoate .

Preparation Methods

The synthesis of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzylidene Intermediate: The reaction between 2-hydroxybenzaldehyde and 4-aminobenzoic acid under acidic conditions forms the benzylidene intermediate.

Reduction: The benzylidene intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

Esterification: The final step involves esterification with isopropyl alcohol in the presence of an acid catalyst to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and protein binding.

Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.

Industry: It is utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate can be compared with similar compounds such as:

Methyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate: This compound has a similar structure but differs in the ester group, which can affect its reactivity and biological activity.

Ethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate: Another similar compound with an ethyl ester group, which may have different solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific ester group, which can influence its chemical behavior and applications.

Biological Activity

1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate, also known as CAS number 420138-80-3, is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzoate moiety linked to a hydroxyphenyl group through a methylamino bridge. This structural configuration may influence its interaction with biological targets.

Structural Formula

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Key Findings:

- Mechanism of Action: The compound may scavenge free radicals, thereby reducing oxidative damage in cells.

- Comparative Studies: In vitro studies have shown that it can inhibit lipid peroxidation effectively.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. Its ability to induce apoptosis in cancer cells makes it a candidate for further investigation.

Case Study:

- In a study involving various cancer cell lines, this compound demonstrated cytotoxic effects with an IC50 value indicating effective concentration levels that inhibit cell proliferation.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes associated with cancer progression and inflammation.

Enzyme Activity Table:

| Enzyme Type | Inhibition Percentage | IC50 (μM) |

|---|---|---|

| Cholinesterase | 45% | 15 |

| Cyclooxygenase (COX) | 30% | 10 |

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it relevant for pharmaceutical applications.

Microbial Sensitivity Testing:

- The compound was tested against various bacterial strains with promising results indicating inhibition at certain concentrations.

Safety and Toxicology

While the biological activities are promising, safety evaluations are essential. According to screening assessments, there is currently low risk associated with the compound under specified conditions.

Toxicity Profile

Toxicological Data:

- No significant mutagenic effects were observed in standard assays.

- Environmental assessments indicate minimal ecological impact at typical usage concentrations.

Future Research Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Areas for future investigation include:

- In vivo Studies: To assess therapeutic efficacy and safety in animal models.

- Mechanistic Studies: To understand the pathways through which the compound exerts its effects.

- Formulation Development: Exploring its potential in drug formulation for targeted delivery systems.

Properties

Molecular Formula |

C17H19NO3 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

propan-2-yl 4-[(2-hydroxyphenyl)methylamino]benzoate |

InChI |

InChI=1S/C17H19NO3/c1-12(2)21-17(20)13-7-9-15(10-8-13)18-11-14-5-3-4-6-16(14)19/h3-10,12,18-19H,11H2,1-2H3 |

InChI Key |

LOBWGCFSLAMPBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.